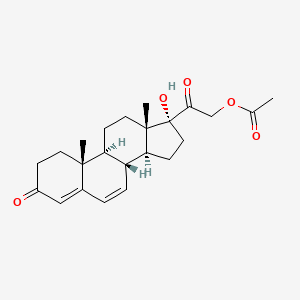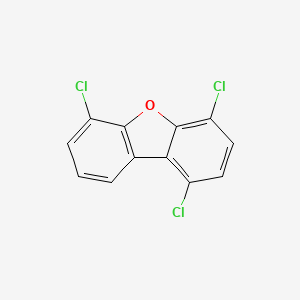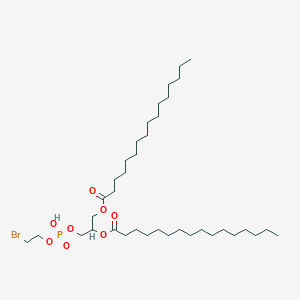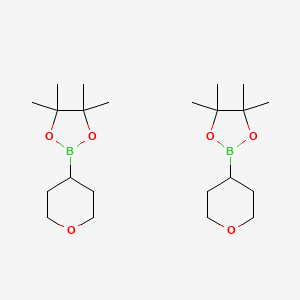
Tatsinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tatsinine is a natural product belonging to the quinoxaline class of compounds. It is widely used in medicine and drug research. This compound is a white crystalline solid with a bitter taste. It has low solubility and is mainly soluble in organic solvents such as ethanol and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tatsinine typically involves chemical synthesis methods. One commonly used method starts with benzaldehyde as the starting material. Through a series of reaction steps such as hydrogenation and cyclization, this compound is finally obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques such as continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tatsinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Tatsinine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism by which Tatsinine exerts its effects involves interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Tatsinine can be compared with other quinoxaline derivatives, such as:
Quinoxaline: A parent compound with similar structural features.
2,3-Dimethylquinoxaline: A derivative with additional methyl groups.
6-Nitroquinoxaline: A derivative with a nitro group at the 6-position.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern and the presence of functional groups that confer distinct chemical and biological properties. Its low solubility and specific reactivity make it a valuable compound for various applications.
By understanding the properties, preparation methods, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various fields and develop new applications for this versatile compound.
Propriétés
Formule moléculaire |
C22H35NO6 |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(1R,2S,3S,4S,5R,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,4,8,9,16-pentol |
InChI |
InChI=1S/C22H35NO6/c1-4-23-10-18(2)6-5-15(24)21-13-7-11-12(29-3)8-20(27,22(13,28)16(11)25)19(26,17(21)23)9-14(18)21/h11-17,24-28H,4-10H2,1-3H3/t11-,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+,22-/m0/s1 |
Clé InChI |
SAENAALZZONVML-BZUGHYTCSA-N |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@]([C@H]31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@]5([C@H]6O)O)OC)O)O)O)C |
SMILES canonique |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6O)O)OC)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)





![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)





![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)

